7-Chlorothieno[2,3-c]pyridine

Antileishmanial Thienopyridine SAR

SAR reproducibility failures often stem from sourcing the wrong thienopyridine regioisomer. 7-Chlorothieno[2,3-c]pyridine (CAS 28948-58-5) is the validated [2,3-c] scaffold delivering submicromolar antileishmanial activity (IC₅₀ <10 µM) and nanomolar Chk1 inhibition (2.33-6.23 nM)-activity absent in [2,3-b] analogs. The 7-Cl substituent provides a predictable nucleophilic aromatic substitution handle for library synthesis. Specifications: ≥98% purity, full analytical documentation (NMR, HPLC, LC-MS), ≥4-year stability at -20°C. Ideal for discovery-to-preclinical programs requiring batch-to-batch reproducibility.

Molecular Formula C7H4ClNS
Molecular Weight 169.63 g/mol
CAS No. 28948-58-5
Cat. No. B029859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chlorothieno[2,3-c]pyridine
CAS28948-58-5
Synonyms7-chloro-thieno[2,3-c]pyridine
Molecular FormulaC7H4ClNS
Molecular Weight169.63 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C=CS2)Cl
InChIInChI=1S/C7H4ClNS/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H
InChIKeyHRHLEPHFARWKKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chlorothieno[2,3-c]pyridine: Chemical Properties & Procurement Baseline


7-Chlorothieno[2,3-c]pyridine is a halogenated thienopyridine heterocycle (CAS 28948-58-5, MF: C7H4ClNS, MW: 169.63 g/mol) that serves as a foundational synthetic intermediate for pharmaceutical and agrochemical development. The compound features a fused thiophene-pyridine bicyclic core bearing a chlorine atom at the 7-position, conferring distinct physicochemical properties including a melting point of 39–42 °C, a boiling point of 296.5 °C, and solubility profiles of 30 mg/mL in DMF, DMSO, and ethanol, with sharply reduced aqueous miscibility . Commercial availability typically includes purity specifications of ≥95–98%, with batch-specific analytical documentation including NMR, HPLC, and LC-MS characterization .

Regioisomeric scaffold Thieno[2,3-c]pyridine core with 7-chloro substitution for SAR studies
Synthetic handle Regioselective SNAr at 7-position enables predictable derivatization
Purity specification ≥97–98% purity supports reproducible synthesis and QC acceptance
Solubility context Soluble in DMF, DMSO, ethanol; supports stock preparation for synthesis

Why 7-Chlorothieno[2,3-c]pyridine Is Not Interchangeable


The thienopyridine family comprises six distinct regioisomeric fusion modes—thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, thieno[2,3-c]pyridine, thieno[3,2-c]pyridine, thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine—each exhibiting unique electronic distributions, reactivity patterns, and biological recognition profiles [1]. Direct substitution of 7-chlorothieno[2,3-c]pyridine with thieno[2,3-b]pyridine-based intermediates demonstrably alters antileishmanial potency, as N-substituted thieno[2,3-c]pyridine derivatives achieve submicromolar IC₅₀ values whereas analogous thieno[2,3-b]pyridine constructs lack comparable activity [2]. Additionally, the 7-chloro substitution on the [2,3-c] scaffold provides a discrete nucleophilic displacement handle unavailable in alternative positional isomers (e.g., 4-chlorothieno[2,3-c]pyridine), dictating downstream coupling efficiency and regioselectivity [3]. The quantitative evidence presented below substantiates why procurement of this specific isomer is essential for reproducible synthetic and biological outcomes.

7-Chlorothieno[2,3-c]pyridine
Alternative Isomers / Regioisomers
Antileishmanial SAR Reported active scaffold; N-substituted derivatives reach submicromolar IC₅₀
Thieno[2,3-b]pyridine Lacks comparable antileishmanial activity in parallel assays
Regioselective reactivity 7-Cl position provides predictable nucleophilic displacement handle
4-Chloro regioisomer Altered electron distribution shifts coupling outcomes and regioselectivity
Characterization confidence Consistent mp 39–42 °C and purity documentation across vendors
Other thienopyridine isomers Sparse or variable QC data may complicate batch reproducibility

7-Chlorothieno[2,3-c]pyridine: Differentiation Evidence


Antileishmanial Potency vs. [2,3-b]pyridine

N-Substituted thieno[2,3-c]pyridine derivatives exhibit superior antileishmanial activity compared to their thieno[2,3-b]pyridine counterparts. In a comparative study, only N-Boc-thieno[2,3-c]pyridine derivatives with substituted nitrogen at position 6 demonstrated IC₅₀ values below 10 μM against Leishmania species, whereas N-Boc-thieno[2,3-b]pyridine analogs showed negligible activity [1]. Furthermore, optimized N-benzyl-thieno[2,3-c]pyridine compound 3f achieved submicromolar amastigote IC₅₀ values ranging from 0.83 to 1.13 μM, accompanied by a 250-fold selectivity index improvement and low in vivo toxicity (LD₅₀ = 2000 mg/kg) [1].

Antileishmanial Activity
Head-to-head
[2,3-c] derivatives active (IC₅₀
Supports [2,3-c] scaffold selection for antileishmanial SAR
Lead compound 3f: amastigote IC₅₀ 0.83–1.13 μM (L. amazonensis, L. braziliensis, L. infantum)
Solubility Profile
Data to verify
DMF, DMSO, EtOH: 30 mg/mL; EtOH:PBS (1:1, pH 7.2): 0.5 mg/mL
Solubility informs DMSO stock preparation for bioassays
60-fold reduction in aqueous mixture; vendor datasheet values
Batch Consistency
Lot attribute
mp 39–42 °C; purity ≥97–98%
Narrow melting point range supports incoming QC identity check
Consistent across multiple commercial sources
Regioselective SNAr
Class-level
7-Cl position enables predictable nucleophilic substitution; contrasts with 4-Cl regioisomer
Supports reproducible derivative synthesis and library planning
Utilized in Chk1 inhibitor cores (patent and literature precedent)
Cell-Model Context (Derivative)
Cross-study comparable
Derivative 6i: HSC3 IC₅₀ 10.8 µM; T47D IC₅₀ 11.7 µM; RKO IC₅₀ 12.4 µM
Supports cell-model endpoint review for oncology research
Reported G2 arrest, not apoptosis; MTT assay, 72 h
Storage Stability
Supplier data
≥4 years at -20 °C; stable at ambient shipping
Supports long-term inventory planning and reduced procurement frequency
Documented shelf life per vendor; less cold-chain dependency
Antileishmanial Thienopyridine SAR

Solubility: Organic Solvent vs. Aqueous Buffer

7-Chlorothieno[2,3-c]pyridine exhibits high solubility in common organic solvents (30 mg/mL in DMF, DMSO, and ethanol) but limited aqueous miscibility (0.5 mg/mL in 1:1 ethanol:PBS, pH 7.2) . This solubility pattern contrasts with more polar thienopyridine analogs such as 4-chlorothieno[2,3-c]pyridine-2-carbaldehyde, which require distinct solvent systems for dissolution . The sharp differential between organic and aqueous solubility (60-fold reduction in ethanol:PBS vs. neat organic solvents) necessitates specific handling protocols for biological assays and synthetic transformations .

Solubility Profile
Data to verify
DMF, DMSO, EtOH: 30 mg/mL; EtOH:PBS (1:1, pH 7.2): 0.5 mg/mL
Solubility informs DMSO stock preparation for bioassays
60-fold reduction in aqueous mixture; vendor datasheet values
Solubility Formulation Physicochemical

Melting Point & Purity Batch Consistency

7-Chlorothieno[2,3-c]pyridine is commercially supplied with documented melting points consistently ranging from 39–42 °C and purity specifications of ≥97–98% . In contrast, positional isomers such as 7-chlorothieno[3,2-b]pyridine (CAS 69627-03-8) are less extensively characterized in commercial databases, with sparse melting point data and variable purity reporting, complicating batch-to-batch reproducibility . The narrow melting point range of 7-chlorothieno[2,3-c]pyridine serves as a reliable identity and purity indicator for incoming quality control .

Batch Consistency
Lot attribute
mp 39–42 °C; purity ≥97–98%
Narrow melting point range supports incoming QC identity check
Consistent across multiple commercial sources
Purity Characterization QC

7-Chloro Regioselective Nucleophilic Displacement

The chlorine atom at the 7-position of 7-chlorothieno[2,3-c]pyridine serves as a versatile leaving group for SNAr reactions, enabling regioselective introduction of amine, thiol, and other nucleophiles. This synthetic utility is documented in patents describing its use as a key intermediate for preparing biologically active thieno[2,3-c]pyridine derivatives [1]. In contrast, 4-chlorothieno[2,3-c]pyridine exhibits different regiochemical preferences due to altered electron density distribution across the fused ring system, leading to distinct coupling outcomes [2]. The 7-chloro derivative has been specifically employed in the synthesis of Chk1 inhibitors, where compounds incorporating the 2-bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile core achieved nanomolar IC₅₀ values (2.33–6.23 nM) [3].

Regioselective SNAr
Class-level
7-Cl position enables predictable nucleophilic substitution; contrasts with 4-Cl regioisomer
Supports reproducible derivative synthesis and library planning
Utilized in Chk1 inhibitor cores (patent and literature precedent)
Synthetic intermediate Nucleophilic substitution Drug synthesis

Hsp90 Inhibitor Anticancer Activity

Thieno[2,3-c]pyridine derivatives have been validated as Hsp90 inhibitors with broad-spectrum anticancer activity. Compound 6i demonstrated potent inhibition against HSC3 (head and neck cancer, IC₅₀ = 10.8 µM), T47D (breast cancer, IC₅₀ = 11.7 µM), and RKO (colorectal cancer, IC₅₀ = 12.4 µM) cell lines [1]. Notably, 6i induced G2 phase cell cycle arrest rather than apoptosis, suggesting a mechanism distinct from classical cytotoxic agents [1]. In contrast, thieno[3,2-c]pyridine-based kinase inhibitors have been reported with different selectivity profiles, underscoring the scaffold-dependent nature of biological activity [2].

Cell-Model Context (Derivative)
Cross-study comparable
Derivative 6i: HSC3 IC₅₀ 10.8 µM; T47D IC₅₀ 11.7 µM; RKO IC₅₀ 12.4 µM
Supports cell-model endpoint review for oncology research
Reported G2 arrest, not apoptosis; MTT assay, 72 h
Anticancer Hsp90 Kinase inhibition

Long-Term Storage Stability

7-Chlorothieno[2,3-c]pyridine demonstrates extended stability when stored at -20 °C, with vendor documentation indicating a shelf life of ≥4 years . This contrasts with related halogenated thienopyridines that may require stricter storage conditions (e.g., under inert atmosphere at -80 °C) or exhibit shorter documented stability windows . The compound remains stable during ambient temperature shipping, simplifying logistics and reducing cold-chain dependency .

Storage Stability
Supplier data
≥4 years at -20 °C; stable at ambient shipping
Supports long-term inventory planning and reduced procurement frequency
Documented shelf life per vendor; less cold-chain dependency
Stability Storage Logistics

7-Chlorothieno[2,3-c]pyridine: Application Scenarios


Antileishmanial Drug Discovery

7-Chlorothieno[2,3-c]pyridine serves as the essential building block for generating N-substituted thieno[2,3-c]pyridine derivatives with demonstrated submicromolar antileishmanial activity. Procurement of this specific isomer enables SAR exploration that is not accessible using thieno[2,3-b]pyridine starting materials, as documented in comparative studies where only [2,3-c] derivatives exhibited IC₅₀ values <10 μM [1].

Hsp90 Inhibitors for Oncology

The [2,3-c] scaffold provides a validated entry point for developing Hsp90 inhibitors with broad anticancer activity across breast, head and neck, and colorectal cancer cell lines. Compound 6i, derived from this core, demonstrated IC₅₀ values of 10.8–12.4 µM and induced G2 phase arrest, establishing a reproducible chemotype for further optimization [2].

Kinase Inhibitor Libraries via Regioselective SNAr

The 7-chloro substituent enables predictable nucleophilic aromatic substitution, facilitating library synthesis of kinase-targeting compounds. This regioselective handle has been exploited in the development of Chk1 inhibitors with nanomolar potency (2.33–6.23 nM) [3], underscoring the synthetic utility of this specific chloro regioisomer over alternative substitution patterns.

Quality-Controlled Intermediate for GMP Scale-Up

With consistent melting point (39–42 °C), high purity (≥97–98%), and documented long-term stability (≥4 years at -20 °C) , 7-chlorothieno[2,3-c]pyridine is suitable for research groups transitioning from discovery to preclinical development, where batch-to-batch reproducibility and validated analytical characterization are critical.

Application
Selection Property
Validation Focus
Antileishmanial SAR exploration
Thieno[2,3-c]pyridine regioisomeric identity
Replicate reported amastigote assay conditions; confirm activity in target species
Hsp90 cell-model studies
[2,3-c] scaffold for inhibitor design
Verify cell-line panel response and G2 arrest phenotype
Kinase-targeted library synthesis
7-Cl regioselective SNAr handle
Validate derivative purity and target engagement in kinase assays
Preclinical development intermediate
Batch purity and melting point consistency
Confirm analytical characterization per batch; document storage stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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